molecular formula C21H25N3O3S B2540402 (Z)-4-(dimethylamino)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865161-95-1

(Z)-4-(dimethylamino)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2540402
CAS No.: 865161-95-1
M. Wt: 399.51
InChI Key: LVGQTGLUHPFKSM-DQRAZIAOSA-N
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Description

This compound is a benzamide derivative featuring a benzo[d]thiazole core substituted with ethoxy (6-position) and 2-methoxyethyl (3-position) groups. The dimethylamino group at the 4-position of the benzamide moiety enhances solubility and may influence binding interactions in biological systems. Its molecular formula is C₂₁H₂₄N₃O₃S (molecular weight ≈ 398.5 g/mol), distinguishing it from simpler benzothiazole derivatives .

Properties

IUPAC Name

4-(dimethylamino)-N-[6-ethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S/c1-5-27-17-10-11-18-19(14-17)28-21(24(18)12-13-26-4)22-20(25)15-6-8-16(9-7-15)23(2)3/h6-11,14H,5,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVGQTGLUHPFKSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)N(C)C)S2)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-4-(dimethylamino)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide, with the molecular formula C21H25N3O3S and a molecular weight of 399.51 g/mol, is a complex organic compound that belongs to the class of benzamide derivatives. This compound features a unique structure that includes a benzo[d]thiazole moiety, which is known for its diverse biological activities, particularly in medicinal chemistry.

Chemical Structure

The compound's chemical structure can be represented as follows:

C21H25N3O3S\text{C}_{21}\text{H}_{25}\text{N}_{3}\text{O}_{3}\text{S}

IUPAC Name : 4-(dimethylamino)-N-[6-ethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide

The biological activity of this compound is largely attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the dimethylamino and benzo[d]thiazole groups suggests potential mechanisms involving enzyme inhibition and receptor modulation.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzamide derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Compound Cell Line IC50 (µM) Mechanism
Compound AHepG21.30Apoptosis induction
Compound BMCF70.85Cell cycle arrest

Enzyme Inhibition

The compound's structure suggests it may act as an inhibitor for specific enzymes involved in cancer progression, such as histone deacetylases (HDACs). For example, related compounds have shown selectivity towards HDAC1, HDAC2, and HDAC3, which are crucial in regulating gene expression related to tumor growth.

Case Studies

  • In Vitro Studies
    A study evaluating the antiproliferative effects of benzamide derivatives found that compounds with similar structures to this compound exhibited significant inhibitory activity on solid tumor cells. The IC50 values ranged from 0.85 µM to 1.30 µM depending on the specific cell line tested.
  • In Vivo Studies
    In vivo models have also been utilized to assess the efficacy of this class of compounds in tumor-bearing mice. Results indicated that these compounds could significantly reduce tumor size compared to controls, supporting their potential as therapeutic agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-[3-(3-Methylphenyl)-5-(3-Dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g)

  • Structure: Substituted thiadiazole core with a dimethylamino acryloyl group and 3-methylphenyl substituent.
  • Molecular Formula : C₂₁H₂₀N₄O₂S (MW = 392.48 g/mol).
  • Key Differences :
    • Replaces the benzo[d]thiazole ring with a thiadiazole ring, altering electronic properties (thiadiazole is more electron-deficient).
    • Lacks the ethoxy and methoxyethyl substituents, reducing hydrophilicity compared to the target compound.
    • Exhibits IR C=O stretches at 1690 and 1638 cm⁻¹, similar to the target compound’s benzamide carbonyl (~1650–1700 cm⁻¹) .

4-(Dimethylamino)-N-(4-Methoxy-3-Prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide

  • Structure : Benzo[d]thiazole core with 4-methoxy and 3-allyl groups.
  • Molecular Formula : C₂₁H₂₁N₃O₂S (MW = 379.48 g/mol).
  • Methoxy at the 4-position (vs. ethoxy at 6-position in the target compound), leading to steric and electronic variations in aromatic interactions .

N-[5-(5-Acetyl-6-Methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a)

  • Structure : Thiadiazole-pyridine hybrid with acetyl and methyl groups.
  • Molecular Formula : C₂₃H₁₈N₄O₂S (MW = 414.49 g/mol).
  • Key Differences: Pyridine ring introduces basicity and π-stacking capability, absent in the target compound.

Physicochemical and Spectroscopic Comparisons

Table 1: Key Properties of Target Compound and Analogues

Property Target Compound Compound 4g Compound 8a
Molecular Formula C₂₁H₂₄N₃O₃S C₂₁H₂₀N₄O₂S C₂₃H₁₈N₄O₂S
Molecular Weight (g/mol) 398.5 392.48 414.49
IR C=O Stretches (cm⁻¹) ~1650–1700 1690, 1638 1679, 1605
Solubility Moderate (polar substituents) Low (hydrophobic aryl groups) Low (acetyl/pyridine)

Q & A

Q. How can researchers optimize the synthesis of (Z)-4-(dimethylamino)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide to maximize yield and purity?

  • Methodological Answer : The synthesis involves multi-step condensation reactions. Key steps include:
  • Precursor preparation : Starting with 6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-one and 4-(dimethylamino)benzoyl chloride.
  • Reaction optimization : Use polar aprotic solvents (e.g., DMF) at 60–80°C for 12–24 hours, with catalytic triethylamine to enhance nucleophilicity.
  • Purification : Employ gradient elution via reverse-phase HPLC (C18 column, acetonitrile/water) to isolate the Z-isomer. Yield improvements (up to 65%) are achieved by controlling stoichiometry and moisture levels .

Q. What analytical techniques are critical for structural characterization of this compound?

  • Methodological Answer :
  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm substituent positions (e.g., dimethylamino protons at δ 2.8–3.1 ppm, benzo[d]thiazole carbons at δ 160–165 ppm).
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 456.18).
  • X-ray crystallography : Resolves Z-configuration via dihedral angles between benzamide and thiazole moieties .

Q. What are the primary biological activities reported for this compound and its structural analogs?

  • Methodological Answer : Preliminary studies on analogs highlight:
  • Anticancer activity : IC50_{50} values of 2–10 μM in breast cancer cell lines (MCF-7) via tubulin polymerization inhibition .
  • Antimicrobial effects : MIC values of 8–16 μg/mL against Gram-positive bacteria (e.g., S. aureus), attributed to thiazole-mediated membrane disruption .
  • Enzyme interactions : Competitive inhibition of COX-2 (Ki_i = 0.8 μM) due to sulfonamide/benzamide pharmacophores .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across structurally similar compounds?

  • Methodological Answer :
  • Comparative SAR analysis : Use a standardized panel of assays (e.g., NCI-60 cell lines, enzymatic kinetics) to evaluate substituent effects. For example:
SubstituentBioactivity (IC50_{50}, μM)Target
6-Ethoxy4.2 (MCF-7)Tubulin
6-Chloro (analog)8.7 (MCF-7)DNA topoisomerase
  • Meta-analysis : Cross-reference data from PubChem, ChEMBL, and peer-reviewed studies to identify assay-specific variability (e.g., solvent effects in cytotoxicity assays) .

Q. What experimental designs are recommended for studying the compound’s structure-activity relationships (SAR)?

  • Methodological Answer :
  • Fragment-based design : Synthesize derivatives with incremental modifications (e.g., methoxy → ethoxy, dimethylamino → diethylamino).
  • 3D-QSAR modeling : Use CoMFA/CoMSIA to map electrostatic/hydrophobic fields around the benzo[d]thiazole core.
  • In vitro validation : Test analogs in parallel assays (e.g., kinase panels, apoptosis markers) to correlate substituents with target selectivity .

Q. What mechanistic studies are needed to elucidate the compound’s mode of action in enzyme inhibition?

  • Methodological Answer :
  • Kinetic assays : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition (e.g., for COX-2).
  • Crystallography : Co-crystallize the compound with target enzymes (e.g., PDB 5KIR for tubulin) to identify binding residues.
  • Molecular dynamics (MD) : Simulate ligand-protein interactions (100 ns trajectories) to assess stability of hydrogen bonds with Glu50 or Arg120 .

Q. How can researchers assess the compound’s stability under physiological conditions?

  • Methodological Answer :
  • pH stability : Incubate in buffers (pH 2–9) at 37°C for 24 hours; monitor degradation via LC-MS (e.g., hydrolysis of the ethoxy group at pH < 3).
  • Plasma stability : Use human plasma (37°C, 1–6 hours) to quantify intact compound via UPLC-PDA. Half-life >4 hours suggests suitability for in vivo studies .

Q. What computational approaches are effective for predicting off-target interactions?

  • Methodological Answer :
  • Docking simulations : Screen against the DrugBank database (e.g., using AutoDock Vina) to prioritize kinases, GPCRs, or ion channels.
  • Pharmacophore mapping : Align with known ligands of hERG (e.g., torsade de pointes risk assessment).
  • Machine learning : Train random forest models on Tox21 datasets to predict hepatotoxicity or mutagenicity .

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